molecular formula C14H12Cl2O B8579558 2-Chloro-4-[(4-chlorophenyl)methyl]-6-methylphenol CAS No. 65053-92-1

2-Chloro-4-[(4-chlorophenyl)methyl]-6-methylphenol

Cat. No. B8579558
M. Wt: 267.1 g/mol
InChI Key: DYXKYMJKNVPIQX-UHFFFAOYSA-N
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Patent
US04532367

Procedure details

178.1 g (1.25 mol) 2-chloro-6-methylphenol and 80.5 g (0.5 mol) 4-chlorobenzyl chloride are dissolved in 300 ml dry chloroform. 40 g water-free, finely mortared ZnCl2 are subsequentlyadded.
Quantity
178.1 g
Type
reactant
Reaction Step One
Quantity
80.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9].[Cl:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15]Cl)=[CH:13][CH:12]=1.O>C(Cl)(Cl)Cl.[Cl-].[Cl-].[Zn+2]>[Cl:1][C:2]1[CH:7]=[C:6]([CH2:15][C:14]2[CH:17]=[CH:18][C:11]([Cl:10])=[CH:12][CH:13]=2)[CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9] |f:4.5.6|

Inputs

Step One
Name
Quantity
178.1 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)C)O
Name
Quantity
80.5 g
Type
reactant
Smiles
ClC1=CC=C(CCl)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=CC(=C1)CC1=CC=C(C=C1)Cl)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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